molecular formula C10H6F3N5S B604336 2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline CAS No. 1216244-01-7

2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B604336
CAS No.: 1216244-01-7
M. Wt: 285.25g/mol
InChI Key: UUMXJEBZNHWSRH-UHFFFAOYSA-N
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Description

“2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . A convenient approach for the construction of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate as starting materials .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .


Physical and Chemical Properties Analysis

The occurrence of trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of fluorine atom .

Future Directions

Considering its broad-spectrum pharmaceutical activity, the method offers the opportunity for the further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Biochemical Analysis

Biochemical Properties

2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The inhibition of these enzymes is primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of the enzymes. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with carbonic anhydrase involves the formation of hydrogen bonds with the enzyme’s active site residues, resulting in the inhibition of its catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced. These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For instance, its inhibition of carbonic anhydrase can affect the bicarbonate buffering system, leading to changes in pH and metabolic homeostasis . Additionally, this compound can interact with enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For example, it can be localized to the mitochondria, where it can influence oxidative phosphorylation and energy production . Additionally, this compound can be directed to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of this compound is critical for its biochemical and cellular effects.

Properties

IUPAC Name

2-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-3-1-2-4-6(5)14/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMXJEBZNHWSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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